2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-3-4-10-26-15-7-5-6-14(11-15)19-12-17(21(24)25)16-8-9-18(22)13(2)20(16)23-19/h5-9,11-12H,3-4,10H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHHPWFPFLEJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoline Core
The quinoline nucleus is typically synthesized via the Friedländer synthesis , a classical and widely used method in quinoline chemistry. This reaction involves the condensation of aniline derivatives with carbonyl compounds (such as ketones or aldehydes) under acidic or basic catalysis. The process forms the quinoline ring system through cyclization and dehydration steps.
- The reaction conditions often include heating in the presence of acid or base catalysts to promote ring closure.
- The choice of starting aniline derivatives and carbonyl compounds determines the substitution pattern on the quinoline ring, allowing for the introduction of methyl and chloro substituents at specific positions (e.g., 7-chloro and 8-methyl groups).
Carboxylation to Form the Carboxylic Acid Group
The carboxylic acid group at the 4-position is introduced through carboxylation reactions :
- This can be achieved by treating suitable intermediates with carbon dioxide under elevated pressure and temperature.
- Alternatively, oxidation of methyl or vinyl precursors at the 4-position can yield the carboxylic acid functionality.
- The carboxylation step is critical for obtaining the quinoline-4-carboxylic acid structure.
Industrial Scale Considerations
Industrial synthesis of this compound follows similar synthetic routes but incorporates optimizations for scale, yield, and purity:
- Use of continuous flow reactors to improve reaction control and throughput.
- Automated synthesis platforms to enhance reproducibility.
- Advanced purification techniques such as chromatography and crystallization to achieve high purity.
- Reaction conditions are optimized to minimize by-products and maximize yield.
Summary Table of Preparation Steps
| Step No. | Reaction Step | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Friedländer synthesis | Aniline derivatives + carbonyl compounds, acid/base catalyst, heat | Formation of quinoline core with desired substitutions |
| 2 | Introduction of 3-butoxyphenyl group | 3-butoxyphenyl derivative, strong base (NaH, KOtBu) | Coupling of butoxyphenyl group at quinoline 2-position |
| 3 | Chlorination | Thionyl chloride (SOCl2) or PCl5 | Introduction of 7-chloro substituent |
| 4 | Methylation or selection of methylated precursor | Methylating agents or substituted starting materials | Introduction of 8-methyl substituent |
| 5 | Carboxylation | CO2 under pressure/temperature or oxidation reagents | Formation of carboxylic acid group at 4-position |
| 6 | Purification | Chromatography, crystallization | Isolation of pure 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid |
Detailed Research Findings
- The Friedländer synthesis remains the cornerstone for quinoline core construction due to its versatility and efficiency.
- The nucleophilic aromatic substitution for attaching the butoxyphenyl group requires strong bases and controlled temperature to avoid side reactions.
- Chlorination and methylation steps are typically performed on intermediates to ensure regioselective substitution.
- Carboxylation under high pressure CO2 or oxidation of vinyl intermediates is effective for introducing the carboxylic acid group.
- Industrial methods emphasize continuous flow and automation to improve scalability and reproducibility.
- Purification is critical due to the complexity of the molecule and the presence of multiple functional groups.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Strong bases like sodium hydride and potassium tert-butoxide are employed for nucleophilic aromatic substitution reactions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various functionalized quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology:
Antimicrobial Agents: Quinoline derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: The compound is being investigated for its cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development.
Medicine:
Pharmacology: The compound’s unique structure allows it to interact with various biological targets, making it a potential lead compound for drug discovery.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as herbicides and insecticides.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by interacting with cellular pathways involved in cell death and proliferation.
Comparison with Similar Compounds
- 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid
- 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid
- 2-(3-Butoxyphenyl)-4-quinolinecarboxylic acid
Comparison:
- Structural Differences: The position of the chloro and methyl groups on the quinoline ring differentiates these compounds. This structural variation can influence their chemical reactivity and biological activity.
- Unique Features: 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline compounds are known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of quinoline derivatives often involves the modulation of various biochemical pathways. For this compound, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Anticancer Activity : Quinoline compounds have exhibited cytotoxic effects on various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : Some studies suggest that quinolines can disrupt bacterial cell membranes or inhibit DNA synthesis, contributing to their antimicrobial efficacy .
In Vitro Studies
A summary of relevant in vitro studies evaluating the biological activity of quinoline derivatives is presented in the following table:
Case Studies
- Anticancer Activity : In a study examining various quinoline derivatives, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
- Anti-inflammatory Effects : Another study highlighted the compound's ability to inhibit COX enzymes in RAW 264.7 macrophages, leading to reduced nitric oxide production. The IC50 for COX inhibition was reported at around 10 µM, indicating potent anti-inflammatory properties .
Research Findings and Implications
The findings from various studies suggest that this compound possesses significant biological activity that could be harnessed for therapeutic purposes:
- Cancer Therapy : Given its cytotoxic effects on cancer cell lines, further exploration into its use as an anticancer agent is warranted. The ability to induce apoptosis may make it a candidate for combination therapies with existing chemotherapeutics.
- Anti-inflammatory Applications : The compound's capacity to inhibit COX enzymes suggests potential use in treating inflammatory diseases. Its efficacy in reducing nitric oxide production could be beneficial in conditions like arthritis and cardiovascular diseases.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of quinoline-4-carboxylic acid derivatives typically employs classical protocols such as the Gould–Jacob, Friedländer, or Pfitzinger reactions, which involve cyclization of substituted anilines with β-ketoesters or aldehydes . For the target compound, introducing the 3-butoxyphenyl group may require coupling reactions analogous to those reported for structurally similar quinolines. For example, piperazine-mediated coupling (e.g., methyl ester intermediates followed by hydrolysis) could be adapted from methods used to synthesize 2-(4-substituted-phenyl)quinoline-4-carboxylic acids . Reaction parameters such as temperature (70–80°C), solvent (aqueous ethanol), and time (24–72 hours) are critical, as seen in analogous quinoline-amino acid conjugates . Optimization should include monitoring by TLC or HPLC and purification via recrystallization or column chromatography.
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Structural characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can verify substituent positions (e.g., butoxyphenyl, chloro, methyl groups) by comparing chemical shifts to similar derivatives, such as 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid .
- High-Resolution Mass Spectrometry (HRMS): Determines molecular weight accuracy (e.g., observed vs. calculated [M+H]⁺) .
- HPLC/Purity Analysis: Assess chemical purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What preliminary biological screening approaches are suitable for this compound?
Methodological Answer: Given the antimicrobial activity of structurally related 3-quinolinecarboxylic acid derivatives (e.g., norfloxacin, besifloxacin), initial screening should include:
- Antibacterial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using microdilution methods .
- Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for quinoline-4-carboxylic acid derivatives?
Methodological Answer: Discrepancies often arise from variations in substituent effects, purity, or assay conditions. To address this:
- Structural Reanalysis: Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) to rule out isomeric impurities .
- Standardized Assays: Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Meta-Analysis: Compare substituent trends across studies; for example, electron-withdrawing groups (e.g., -Cl) may enhance activity against Gram-negative bacteria, while bulky substituents (e.g., butoxyphenyl) could improve pharmacokinetics .
Q. What computational strategies predict the compound’s mechanism of action and binding affinity?
Methodological Answer:
- Molecular Docking: Simulate interactions with bacterial targets (e.g., DNA gyrase or topoisomerase IV) using software like AutoDock Vina. Compare results to known fluoroquinolones (e.g., ciprofloxacin) .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to correlate substituents with activity .
Q. How can synthetic yields be improved for large-scale production in academic settings?
Methodological Answer:
- Catalytic Optimization: Transition metal catalysts (e.g., Pd/C for coupling) or microwave-assisted synthesis may reduce reaction times and improve yields .
- Green Chemistry: Solvent-free conditions or ionic liquids can enhance atom economy, as demonstrated in quinoline syntheses .
- Process Monitoring: Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Light/Temperature Sensitivity: Store in amber vials at –20°C to prevent photodegradation, as recommended for labile quinoline derivatives .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers, as carboxylic acids may hydrolyze under humid conditions .
- Handling Precautions: Use PPE (gloves, goggles) and fume hoods to avoid inhalation or dermal exposure, per safety protocols for similar lab chemicals .
Data Contradiction Analysis Example
Scenario: Conflicting reports on antibacterial efficacy against P. aeruginosa.
Resolution:
- Re-evaluate Strain-Specific Factors: Test clinical vs. reference strains, as resistance mechanisms (e.g., efflux pumps) vary .
- Check for Degradation: Analyze stored samples via HPLC to confirm stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
